molecular formula C20H23FN4O2S B12186163 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

2-{2-[4-(2-fluorophenyl)piperazin-1-yl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B12186163
M. Wt: 402.5 g/mol
InChI Key: LNXRCAQCGZPLRE-UHFFFAOYSA-N
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Description

2-{2-[4-(2-fluorophenyl)piperazin-1-yl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a fluorophenyl group, a piperazine ring, and a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(2-fluorophenyl)piperazin-1-yl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[4-(2-fluorophenyl)piperazin-1-yl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of a fluorophenyl group, a piperazine ring, and a cyclopenta[b]thiophene core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H23FN4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

2-[[2-[4-(2-fluorophenyl)piperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C20H23FN4O2S/c21-14-5-1-2-6-15(14)25-10-8-24(9-11-25)12-17(26)23-20-18(19(22)27)13-4-3-7-16(13)28-20/h1-2,5-6H,3-4,7-12H2,(H2,22,27)(H,23,26)

InChI Key

LNXRCAQCGZPLRE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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